molecular formula C14H14O6 B2787071 Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300556-69-8

Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2787071
CAS No.: 300556-69-8
M. Wt: 278.26
InChI Key: IVNAGQCXFGYSKU-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes a benzofuran core substituted with a methoxy-oxoethoxy group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the methoxy-oxoethoxy group. A typical synthetic route might involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be employed to replace the methoxy group with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c1-8-13(14(16)18-3)10-6-9(4-5-11(10)20-8)19-7-12(15)17-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNAGQCXFGYSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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